molecular formula C15H22O3 B7992715 3'-Methoxy-4'-iso-pentoxypropiophenone

3'-Methoxy-4'-iso-pentoxypropiophenone

Cat. No.: B7992715
M. Wt: 250.33 g/mol
InChI Key: ANZUGEIDLLPTPR-UHFFFAOYSA-N
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Description

3’-Methoxy-4’-iso-pentoxypropiophenone is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a methoxy group at the 3’ position and an iso-pentoxy group at the 4’ position on the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-4’-iso-pentoxypropiophenone can be achieved through several methods. One common approach involves the reaction of 3-methoxypropiophenone with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of reagents and solvents is also critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxy-4’-iso-pentoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to form an alcohol.

    Substitution: The iso-pentoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 3’-methoxy-4’-iso-pentoxybenzoic acid.

    Reduction: Formation of 3’-methoxy-4’-iso-pentoxypropiophenol.

    Substitution: Formation of various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

3’-Methoxy-4’-iso-pentoxypropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Methoxy-4’-iso-pentoxypropiophenone involves its interaction with specific molecular targets. The methoxy and iso-pentoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects.

Comparison with Similar Compounds

    3’-Methoxypropiophenone: Lacks the iso-pentoxy group, resulting in different chemical and biological properties.

    4’-Methoxypropiophenone: Has a methoxy group at the 4’ position instead of the 3’ position.

    3’-Ethoxy-4’-iso-pentoxypropiophenone: Contains an ethoxy group instead of a methoxy group.

Uniqueness: 3’-Methoxy-4’-iso-pentoxypropiophenone is unique due to the presence of both methoxy and iso-pentoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and makes it a valuable compound in various research fields.

Biological Activity

3'-Methoxy-4'-iso-pentoxypropiophenone is an organic compound belonging to the propiophenone family, characterized by a methoxy group and an iso-pentoxy substituent. This compound has garnered attention for its potential biological activities, which include interactions with various enzymes and receptors. This article delves into the biological activity of this compound, summarizing its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22O3. Its structure features:

  • Methoxy group at the 3' position.
  • Iso-pentoxy group at the 4' position on the aromatic ring.

This configuration significantly influences its chemical behavior and biological interactions, as shown in the following table:

Compound Name Structure Features Unique Properties
This compoundMethoxy and iso-pentoxy groupsPotential anti-inflammatory properties
3-MethoxypropiophenoneMethoxy group at para positionExhibits moderate antibacterial activity
4-IsopropylpropiophenoneIsopropyl group at para positionKnown for anti-inflammatory properties
4-MethoxydiphenylketoneTwo methoxy groups on different phenyl ringsDemonstrates enhanced cytotoxicity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of both methoxy and iso-pentoxy groups enhances its binding affinity and selectivity towards these targets.

  • Enzyme Interaction : Preliminary studies indicate that this compound may inhibit or activate certain enzymes, modulating biochemical pathways critical for various physiological processes.
  • Receptor Binding : The compound's structural features suggest potential interactions with receptor sites, which could lead to therapeutic effects in conditions such as inflammation or pain.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results. Here are some key findings from relevant studies:

  • Anti-inflammatory Effects : In vitro studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines in cell cultures.
  • Cytotoxicity Assays : Research has indicated that this compound demonstrates cytotoxic effects against certain cancer cell lines, with IC50 values indicating potential efficacy in cancer therapy .

Case Studies

  • Study on Anti-inflammatory Properties : A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results showed a marked reduction in edema and inflammatory markers compared to control groups.
  • Cytotoxicity Against Cancer Cell Lines : Another investigation assessed the compound's cytotoxicity against breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting a promising avenue for further exploration in oncological applications.

Properties

IUPAC Name

1-[3-methoxy-4-(3-methylbutoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-5-13(16)12-6-7-14(15(10-12)17-4)18-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZUGEIDLLPTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCCC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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